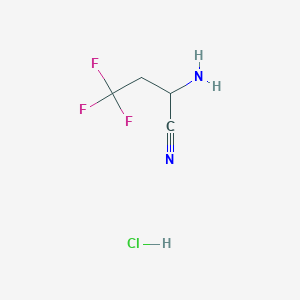

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride

Overview

Description

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is a chemical compound with the CAS Number: 1803598-49-3 . It has a molecular weight of 174.55 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-4,4,4-trifluorobutanenitrile hydrochloride . The InChI code is 1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H .Physical And Chemical Properties Analysis

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 174.55 .Scientific Research Applications

Synthesis of Fluorinated Amino Acids

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride serves as a precursor in the synthesis of valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are synthesized through a series of steps starting from 4,4,4-trifluoro-3-methylbutanoic acid, involving conversion to a chiral oxazoline, SeO2-promoted oxidative rearrangement, face-selective hydrogenation, and hydrogenolysis-hydrolysis (Pigza, Quach, & Molinski, 2009).

Improved Synthesis Methods

There are ongoing efforts to improve the synthesis of 4-aminobutanenitrile, a compound related to 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride, which is an important intermediate for neurological disorder therapeutics. An improved method involves Co(II) catalyzed reduction or a modified Staudinger reduction, demonstrating the hydrochloride salt's stability at room temperature, which is preferred for storage (Capon, Avery, Purdey, & Abell, 2020).

Asymmetric Synthesis

The enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are highly demanded in drug design as bioisosteres of the leucine moiety. A specific method developed for large-scale preparation employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base, followed by alkylation and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound (Han et al., 2019).

Stereoselective Synthesis

Research has also focused on the stereoselective synthesis of functionalized α-trifluoromethylamines through the reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with various silylated nucleophiles under Lewis acid activation. This method has been applied to the diastereoselective synthesis of various trifluoromethylated amines and acids, demonstrating the versatility of fluorinated intermediates in synthesizing complex molecules (Lebouvier et al., 2002).

Antiproliferative Activity

Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles synthesized from 2-guanidinobenzimidazole and heteroaromatic aldehydes, including derivatives of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride, have shown antiproliferative activity against several human cancer cell lines, highlighting their potential in cancer research (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Safety And Hazards

properties

IUPAC Name |

2-amino-4,4,4-trifluorobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNCNMBFIUKQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)

![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)

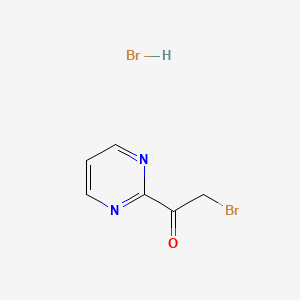

methanone hydrobromide](/img/structure/B1379261.png)

methanone hydrobromide](/img/structure/B1379262.png)

![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)

methanone hydrobromide](/img/structure/B1379271.png)